Tiletamine

概要

説明

チレタミンは、N-メチル-D-アスパラギン酸 (NMDA) 受容体拮抗薬のカテゴリーに属する解離性麻酔薬です。ケタミンと化学的に関連しており、主に獣医学で使用されています。 チレタミン塩酸塩は、塩の形で無臭の白色結晶として存在します .

準備方法

合成経路と反応条件: チレタミンは、シクロペンチル2-チエニルケトンとエチルアミンを反応させる多段階プロセスによって合成できます。 このプロセスには、ケチミン中間体の形成が含まれ、これは熱異性化を受けてチレタミンを生成します . 反応条件は通常、中間体をオルトジクロロベンゼン中で約220°C〜225°Cの温度で還流させることを伴います .

工業的生産方法: 工業的な環境では、チレタミンはゾラゼパムと組み合わせてテラゾールを生成することによって製造されます。 調製には、チレタミン塩酸塩とゾラゼパム塩酸塩を滅菌水に溶解して、静脈内または筋肉内投与できる溶液を形成することが含まれます .

化学反応の分析

反応の種類: チレタミンは、次のようなさまざまな化学反応を起こします。

酸化: チレタミンは酸化されて対応するN-オキシドを形成できます。

還元: 還元反応は、チレタミンを対応するアミン誘導体に変換できます。

置換: チレタミンは、エチルアミノ基が他の官能基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: 置換反応は、通常、ハロゲン化物やアミンなどの求核剤を塩基性条件下で使用して行われます。

主な生成物:

酸化: チレタミンのN-オキシド。

還元: アミン誘導体。

置換: 使用される求核剤に応じて、さまざまな置換されたチレタミン誘導体。

4. 科学研究への応用

チレタミンは、いくつかの科学研究への応用があります。

化学: NMDA 受容体拮抗薬の効果を調べるためのモデル化合物として使用されます。

生物学: 動物の行動や神経薬理学に関する研究に使用されます。

科学的研究の応用

Veterinary Anesthesia

Tiletamine is widely used in veterinary anesthesia due to its rapid onset and effective sedation. It is often combined with zolazepam to create a product known as Telazol®, which is utilized for immobilizing various species, including domestic pets and wildlife.

- Study on Cats : A study assessed the physiological effects of this compound-zolazepam administered buccally in cats. The results indicated that both low and high doses effectively provided sedation without significant adverse effects on vital parameters like heart rate and blood pressure .

- Wildlife Management : this compound-zolazepam has been used successfully for immobilizing wild boars. In a study involving 77 Eurasian wild boars, the anesthetic was delivered via intramuscular darts, demonstrating effective immobilization while monitoring physiological responses .

Research on Neurological Effects

This compound has been investigated for its effects on synaptic transmission in neurological studies. Research demonstrates that it acts as a reversible antagonist at NMDA receptors, which are implicated in various neurological disorders.

- Epilepsy Research : this compound's potency as an NMDA antagonist suggests potential therapeutic applications in conditions like epilepsy and ischemia. Studies have shown that it inhibits NMDA-mediated responses without significantly affecting normal synaptic functions .

Combination Therapies

This compound is often studied in combination with other anesthetics or analgesics to enhance efficacy and reduce side effects.

- Combination with Dexmedetomidine : In a study involving rats, this compound-zolazepam combined with dexmedetomidine provided effective analgesia without clinical signs of distress . This combination is particularly useful for procedures requiring both sedation and pain management.

- Use in Chagas Disease Research : this compound has been explored as part of drug combinations to combat Trypanosoma cruzi infections. Its ability to synergize with other FDA-approved drugs presents new avenues for treating this neglected tropical disease .

Case Study 1: Field Application in Howler Monkeys

A field study evaluated the use of Telazol® for immobilizing red howler monkeys in Venezuela. The findings indicated that this compound-zolazepam effectively immobilized the monkeys with minimal adverse reactions, showcasing its utility in wildlife conservation efforts .

Case Study 2: High-Volume Spay and Neuter Clinics

In South Korea, a modified anesthetic protocol using this compound-zolazepam was implemented for high-quality spay/neuter programs. The study reported successful outcomes with minimal complications, emphasizing the importance of tailored anesthetic regimens in veterinary practice .

作用機序

チレタミンは、NMDA 受容体拮抗薬として作用することによってその効果を発揮します。 NMDA 受容体に結合し、脳の興奮性シグナル伝達に関与する神経伝達物質であるグルタミン酸の作用を阻害します . この阻害は、鎮痛、記憶喪失、カタレプシーを特徴とする解離性麻酔効果をもたらします。 ゾラゼパムとの組み合わせは、筋肉弛緩作用を提供し、発作のリスクを軽減することによって、麻酔効果を強化します .

6. 類似の化合物との比較

チレタミンは、もう1つの解離性麻酔薬であるケタミンと化学的に似ています。 両方の化合物はNMDA 受容体拮抗薬として作用し、同様の麻酔効果をもたらします . チレタミンは、その発症が速く、麻酔効果が強力であるため、獣医学でよく使用されます。 他の類似の化合物には、フェンシクリジン (PCP) やメトキセタミン (MXE) があり、これらはどちらもNMDA 受容体拮抗薬として作用しますが、薬理学的プロファイルが異なり、臨床設定では一般的に使用されていません .

類似の化合物:

- ケタミン

- フェンシクリジン (PCP)

- メトキセタミン (MXE)

チレタミンのゾラゼパムとのユニークな組み合わせ (テラゾール) は、麻酔と筋肉弛緩の両方を提供するため、獣医学的な使用に特に効果的です .

類似化合物との比較

- Ketamine

- Phencyclidine (PCP)

- Methoxetamine (MXE)

Tiletamine’s unique combination with zolazepam (Telazol) makes it particularly effective for veterinary use, providing both anesthesia and muscle relaxation .

生物活性

Tiletamine is a dissociative anesthetic commonly used in veterinary medicine, often in combination with zolazepam. Its unique pharmacological properties make it effective for inducing anesthesia, particularly in animals. This article reviews the biological activity of this compound, focusing on its anesthetic effects, physiological impacts, and relevant case studies.

Pharmacological Profile

This compound is classified as a member of the arylcyclohexylamine class of drugs, similar to ketamine. It acts primarily as an NMDA receptor antagonist, leading to dissociative anesthesia characterized by analgesia, amnesia, and immobility. The combination of this compound with zolazepam enhances its sedative properties due to zolazepam's action on GABA receptors.

Efficacy in Different Species

This compound-zolazepam has been studied across various species, including dogs, cats, and exotic animals. The following table summarizes key findings from recent studies regarding this compound's anesthetic effects:

Impact on Vital Signs

This compound administration can lead to significant changes in vital signs. A study comparing this compound-zolazepam with other anesthetics showed that this compound often results in lower heart rates and respiratory rates during induction. However, recovery can be associated with ataxia and prolonged sedation.

- Heart Rate : Decreased during anesthesia.

- Respiratory Rate : Lower than baseline levels.

- Body Temperature : Hypothermia observed in some cases.

Case Studies

-

Formosan Serows Anesthesia :

A study involving five adult Formosan serows demonstrated that the combination of dexmedetomidine-tiletamine-zolazepam provided rapid induction but resulted in prolonged recovery times and complications such as ataxia and hypothermia . -

Beagle Dogs Reversal Study :

In a study assessing the reversal of this compound-zolazepam anesthesia using flumazenil, it was found that doses of 0.04 to 0.06 mg/kg effectively reversed sedation without significant side effects. Higher doses led to adverse reactions like shivering and rigidity .

特性

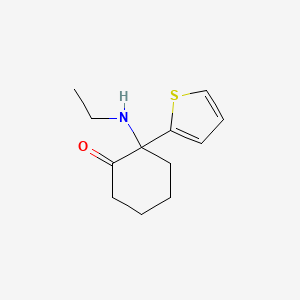

IUPAC Name |

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14/h5,7,9,13H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBVGVYDCAVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-50-2 (hydrochloride) | |

| Record name | Tiletamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048552 | |

| Record name | Tiletamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Neurochemical interactions of tiletamine, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate (NMDA)-coupled and -uncoupled PCP recognition sites were examined. Tiletamine potently displaced the binding of [3H]1-(2-thienyl)cyclohexylpiperidine with an IC50 of 79 nM without affecting sigma-, glycine, glutamate, kainate, quisqualate, or dopamine (DA) receptors. Like other PCP ligands acting via the NMDA-coupled PCP recognition sites, tiletamine decreased basal, harmaline-, and D-serine-mediated increases in cyclic GMP levels and induced stereotypy and ataxia. Tiletamine was nearly five times more potent than PCP at inhibiting the binding of 3-hydroxy[3H]PCP to its high-affinity NMDA-uncoupled PCP recognition sites. However, following parenteral administration, dizocilpine maleate (MK-801), ketamine, PCP, dexoxadrol, and 1-(2-thienyl)cyclohexylpiperidine HCl, but not tiletamine, increased rat pyriform cortical DA metabolism and/or release, a response modulated by the NMDA-uncoupled PCP recognition sites. Pretreatment with tiletamine did not attenuate the MK-801-induced increases in rat pyriform cortical DA metabolism, a result suggesting that tiletamine is not a partial agonist of the NMDA-uncoupled PCP recognition sites in this region. However, following intracerebroventricular administration (100-500 ug/rat), tiletamine increased pyriform cortical DA metabolism with a bell-shaped dose-response curve. These data indicate a differential interaction of tiletamine with the NMDA-coupled and -uncoupled PCP recognition sites. The paradoxical effects of tiletamine suggest that tiletamine might activate receptor(s) or neuronal pathways of unknown pharmacology., ...This study shows tiletamine to be similar to ketamine and to phencyclidine, agents known to interact with the N-methyl-D,L-aspartate (NMA) receptor. Effects of tiletamine on synaptic transmission and on direct excitatory responses to exogenous amino acids were examined in rat hippocampal and striatal slices. In striatal slices, tiletamine inhibited the NMA-mediated, but not the spontaneous, release of [3H]acetylcholine, with an IC50 of 70 nM. In hippocampal CA1 cells, 3 uM tiletamine in the perfusate reversibly blocked the intracellularly recorded responses to ionophoretically applied NMA, but not to glutamate, quisqualate and kainate. Tiletamine, 3 to 100 uM, had no effect on the orthodromically elicited excitatory postsynaptic potential, action potential amplitude or duration, resting membrane potential, or input resistance. In Mg++-free perfusate, the excitatory postsynaptic potential was greatly augmented to give a paroxysmal depolarization shift and was reversibly blocked by 10 uM tiletamine. /These/ results show that tiletamine is a potent and reversible antagonist of NMA-mediated responses without itself having major effects in low concentrations on normal membrane and synaptic pyramidal cell properties. | |

| Record name | TILETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

14176-49-9 | |

| Record name | Tiletamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiletamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiletamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiletamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YFC543249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TILETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。